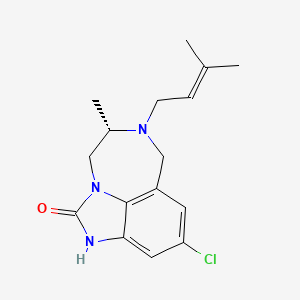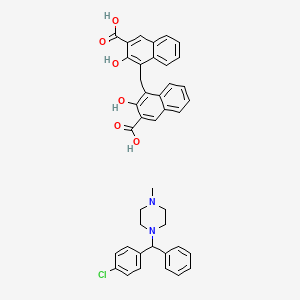
Chlorcyclizine pamoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorcyclizine pamoate is a first-generation phenylpiperazine class antihistamine. It is primarily used to treat allergy symptoms such as urticaria, rhinitis, and pruritus. Additionally, it has local anesthetic, anticholinergic, and antiserotonergic properties, making it useful as an antiemetic .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chlorcyclizine involves the preparation of the common intermediate 1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine. This intermediate is synthesized from (4-chlorophenyl)(phenyl)-methanone in three steps:
- Reduction of (4-chlorophenyl)(phenyl)-methanone with sodium borohydride in methanol at room temperature to form (4-chlorophenyl)(phenyl)-methanol.
- Reaction of (4-chlorophenyl)(phenyl)-methanol with hydrochloric acid in the presence of calcium chloride at 80-90°C to obtain 1-chloro-4-[chloro-(phenyl)-methyl]-benzene.
- Condensation of 1-chloro-4-[chloro-(phenyl)-methyl]-benzene with piperazine in the presence of potassium carbonate and phase transfer catalyst in tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of chlorcyclizine pamoate follows similar synthetic routes but on a larger scale, ensuring high yields and purity. The process involves optimized reaction conditions and the use of industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorcyclizine pamoate undergoes various chemical reactions, including:
Oxidation: Chlorcyclizine can be oxidized to form its N-oxide derivatives.
Reduction: The compound can be reduced to form its N-desmethyl metabolite.
Substitution: Chlorcyclizine can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: N-desmethyl chlorcyclizine.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
Chlorcyclizine pamoate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the reactivity of phenylpiperazine derivatives.
Biology: Investigated for its effects on histamine receptors and its potential as an anti-inflammatory agent.
Medicine: Studied for its potential use in treating hepatitis C virus infection and other viral diseases.
Mécanisme D'action
Chlorcyclizine pamoate exerts its effects by antagonizing histamine H1 receptors, thereby inhibiting the action of histamine. This results in the alleviation of allergy symptoms such as itching, swelling, and redness. Additionally, it has anticholinergic and antiserotonergic properties, contributing to its antiemetic effects .
Comparaison Avec Des Composés Similaires
Chlorcyclizine pamoate is compared with other similar compounds such as cyclizine, homochlorcyclizine, and meclizine:
Cyclizine: Similar antihistamine properties but primarily used for motion sickness.
Homochlorcyclizine: Similar structure but with different pharmacokinetic properties.
Meclizine: Used for vertigo and motion sickness, with a longer duration of action compared to chlorcyclizine.
This compound is unique due to its combination of antihistamine, anticholinergic, and antiserotonergic properties, making it versatile in treating various conditions.
Propriétés
Numéro CAS |
10450-53-0 |
|---|---|
Formule moléculaire |
C41H37ClN2O6 |
Poids moléculaire |
689.2 g/mol |
Nom IUPAC |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine |
InChI |
InChI=1S/C23H16O6.C18H21ClN2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2-10,18H,11-14H2,1H3 |
Clé InChI |
WUJMCJWDNKVBOU-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



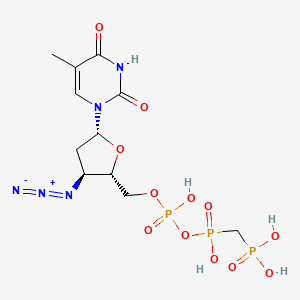
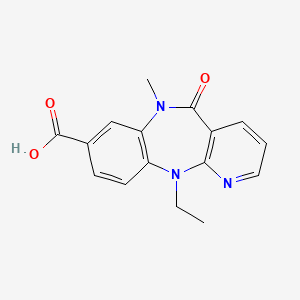
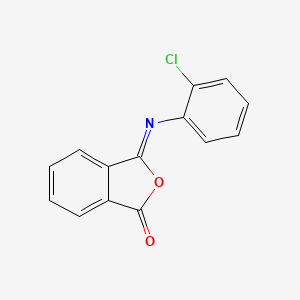


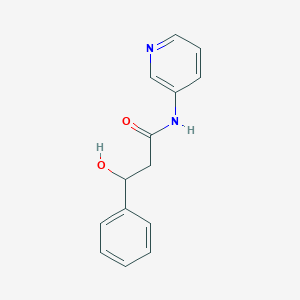
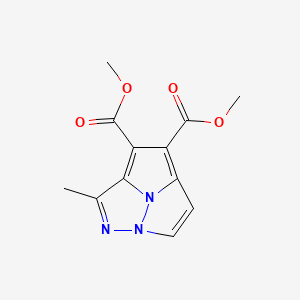
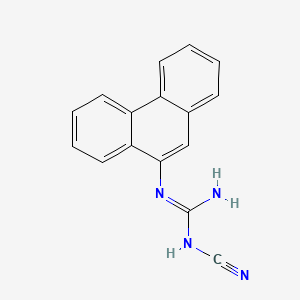
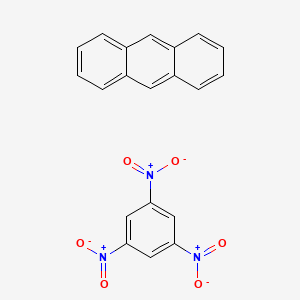
![2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12804947.png)

![12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile](/img/structure/B12804960.png)
